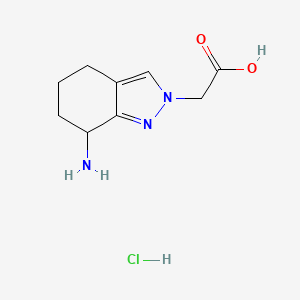

2-(7-Amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(7-Amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has aroused great interest due to its wide variety of biological properties . It has been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Molecular Structure Analysis

The molecular structure of “2-(7-Amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride” can be derived from its IUPAC name. It contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The “7-Amino-4,5,6,7-tetrahydro” part indicates that the compound has an amino group at the 7th position and the indazole ring is saturated at the 4th, 5th, 6th, and 7th positions . The “acetic acid;hydrochloride” part suggests that the compound is a hydrochloride salt of an acetic acid derivative .Scientific Research Applications

Anti-Inflammatory Properties

Indazoles have been investigated as potential anti-inflammatory agents. Researchers synthesized novel 2,3-disubstituted tetrahydro-2H-indazoles and evaluated their in vivo anti-inflammatory potential. Notably, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential . Additionally, derivatives like 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles demonstrated good antinociceptive activity .

Antimicrobial Activity

The antimicrobial properties of indazoles have also been explored. Compounds such as 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles exhibited moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Notably, 2,3-diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole demonstrated high antistaphylococcal activity .

Anti-HIV Potential

Indole derivatives, including indazoles, have been investigated for their anti-HIV properties. For instance, molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives exhibit potential anti-HIV-1 activity .

Other Applications

While the above fields highlight specific applications, it’s worth noting that indazoles have also shown promise in areas such as anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Further research is needed to fully explore the medicinal potential of this intriguing heterocyclic moiety.

Mechanism of Action

Target of Action

Indazole derivatives, a family to which this compound belongs, have been found to interact with a variety of biological targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

It can be inferred from the properties of indazole derivatives that they work by inhibiting, regulating, and/or modulating their targets . This interaction with the targets leads to changes in the cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Indazole derivatives have been found to impact a variety of biological properties and pathways . For instance, they have shown anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that this compound may have anti-inflammatory effects, potentially reducing inflammation by inhibiting the production of certain inflammatory mediators .

properties

IUPAC Name |

2-(7-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c10-7-3-1-2-6-4-12(5-8(13)14)11-9(6)7;/h4,7H,1-3,5,10H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNATQBZMFLEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN(C=C2C1)CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2544088.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2544097.png)